Ethyl octahydro-1h-indole-2-carboxylate
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Overview
Description
Ethyl octahydro-1H-indole-2-carboxylate is a chemical compound belonging to the indole family Indoles are significant heterocyclic systems found in various natural products and drugs
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl octahydro-1H-indole-2-carboxylate typically involves the reaction of cyclohexyl aziridine with dialkyl malonate, followed by decarbonylation and conversion to the carboxylic acid group . Another method involves the reaction of indole-2-carboxylic acid with thionyl chloride, followed by dissolution in ethanol .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions: Ethyl octahydro-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Substitution reactions, particularly electrophilic substitution, are common due to the presence of the indole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like halogens or nitro compounds in the presence of a catalyst.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
Ethyl octahydro-1H-indole-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl octahydro-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Ethyl indole-2-carboxylate: Shares a similar structure but lacks the octahydro modification.
Octahydro-1H-indole-2-carboxylic acid: A precursor in the synthesis of ethyl octahydro-1H-indole-2-carboxylate.
Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole ring structure.
Uniqueness: this compound is unique due to its octahydro modification, which imparts distinct chemical and biological properties. This modification enhances its stability and reactivity, making it a valuable compound in various scientific and industrial applications.
Properties
CAS No. |
79799-08-9 |
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Molecular Formula |
C11H19NO2 |
Molecular Weight |
197.27 g/mol |
IUPAC Name |
ethyl 2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylate |
InChI |
InChI=1S/C11H19NO2/c1-2-14-11(13)10-7-8-5-3-4-6-9(8)12-10/h8-10,12H,2-7H2,1H3 |
InChI Key |
ULGUQTOELKSOAJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC2CCCCC2N1 |
Origin of Product |
United States |
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